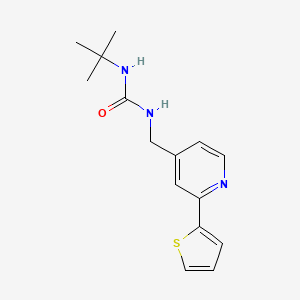
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, commonly known as TPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPU is a urea derivative that has been synthesized by researchers, and its unique molecular structure makes it a promising compound for various research applications.
作用機序
The mechanism of action of TPU involves the inhibition of tubulin polymerization, which is an essential process for the formation of microtubules. By inhibiting tubulin polymerization, TPU disrupts the normal cellular processes of cancer cells, leading to their death.
Biochemical and Physiological Effects:
TPU has been found to have significant biochemical and physiological effects on cancer cells. Studies have shown that TPU induces apoptosis in cancer cells, which is a programmed cell death process. TPU has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
実験室実験の利点と制限
One of the significant advantages of using TPU in lab experiments is its potent anticancer activity against various cancer cell lines. TPU has also been found to have low toxicity towards normal cells, making it a promising compound for cancer treatment. However, the limitations of using TPU in lab experiments include its high cost and limited availability.
将来の方向性
There are numerous future directions for the research on TPU. One of the potential future directions is the development of TPU as a therapeutic agent for cancer treatment. Researchers can also explore the potential applications of TPU in other fields, such as agriculture and material science. Furthermore, the synthesis of TPU analogs with improved potency and selectivity can also be a potential future direction for research.
Conclusion:
In conclusion, TPU is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anticancer activity, low toxicity towards normal cells, and unique molecular structure make it a promising compound for cancer treatment. The synthesis of TPU and its potential applications in various fields make it a valuable compound for scientific research.
合成法
The synthesis of TPU involves the reaction between tert-butyl isocyanate and 2-(2-aminopyridin-4-yl)thiophene in the presence of a palladium catalyst. The reaction leads to the formation of TPU, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
科学的研究の応用
TPU has been extensively studied for its potential applications in various fields of scientific research. One of the primary research applications of TPU is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSJKGCVGMRUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)

![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)


![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)
![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)